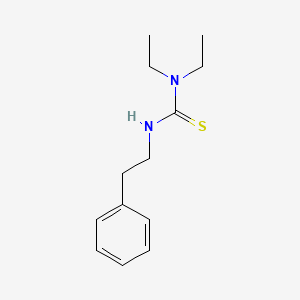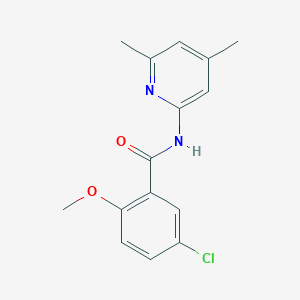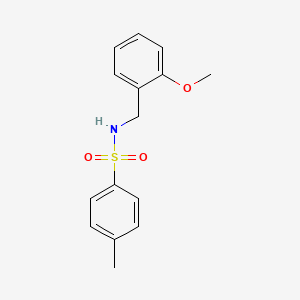
N,N-diethyl-N'-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-N'-(2-phenylethyl)thiourea, also known as DETU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DETU belongs to the class of thioureas, which are widely used in various fields such as organic synthesis, medicine, and agriculture.
作用機序
The exact mechanism of action of N,N-diethyl-N'-(2-phenylethyl)thiourea is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound can also induce apoptosis, which is a process of programmed cell death that is essential for the regulation of cell growth and development.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. This compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. This compound can also modulate the immune response and enhance the activity of immune cells such as T cells and natural killer cells.
実験室実験の利点と制限
One of the main advantages of using N,N-diethyl-N'-(2-phenylethyl)thiourea in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types and can cause cell death at high concentrations.
将来の方向性
There are several potential future directions for the study of N,N-diethyl-N'-(2-phenylethyl)thiourea. One of the most promising directions is the development of new anti-cancer drugs based on the structure of this compound. Researchers are also studying the potential applications of this compound in the treatment of other diseases such as autoimmune disorders and infectious diseases. Additionally, studies are being conducted to further understand the mechanism of action of this compound and to identify potential targets for drug development.
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of cancer research and has various biochemical and physiological effects on the body. While there are limitations to using this compound in lab experiments, there are several potential future directions for the study of this compound.
合成法
The synthesis of N,N-diethyl-N'-(2-phenylethyl)thiourea is a multistep process that involves the reaction of diethylamine and 2-phenylethyl isothiocyanate. The reaction is carried out in anhydrous conditions, and the product is purified using column chromatography. The yield of this compound can vary depending on the reaction conditions and the purity of the starting materials.
科学的研究の応用
N,N-diethyl-N'-(2-phenylethyl)thiourea has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease.
特性
IUPAC Name |
1,1-diethyl-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-3-15(4-2)13(16)14-11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVSSMXMOLZTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)
![2-(3-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5864159.png)
![2-(benzylamino)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5864170.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)

![3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)




![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5864214.png)
![3-{[(4-methyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5864228.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5864236.png)